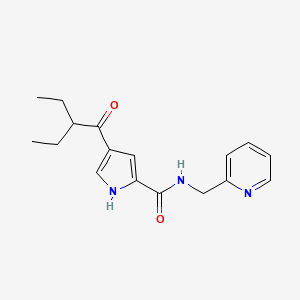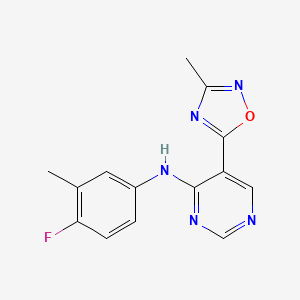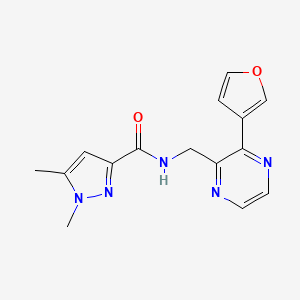
N-(furan-2-ylmethyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
Antifungal Applications
One study describes the synthesis of heterocyclic compounds, including derivatives similar to the queried compound, focusing on their antifungal effects. These compounds were evaluated against several fungi species, showing significant antifungal activity comparable to ketoconazole, a standard antifungal medication. This suggests potential applications in developing new antifungal agents (Kaplancıklı et al., 2013).
Herbicide Inhibition
Another research area is the inhibition of fatty acid synthesis in green algae by chloroacetamide herbicides. The study includes compounds with structures resembling the queried chemical, demonstrating their use in controlling various weeds in agricultural settings. This indicates the compound's potential role in the development of herbicides (Weisshaar & Böger, 1989).
Photochromic Properties
Research into the photochromic properties of heterocyclic compounds, including those structurally similar to the queried compound, highlights their potential in developing materials that change color under UV irradiation. These materials could have applications in optical storage, photodynamic therapy, and as molecular switches (Aiken et al., 2014).
Antiprotozoal Activity
Compounds with a similar structure to the queried chemical have been synthesized and tested for their antiprotozoal activity. One study focused on compounds exhibiting strong DNA affinity and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating protozoal infections (Ismail et al., 2004).
Chemical Reactions and Synthesis
Research into the decarboxylative Claisen rearrangement reactions of furan-2-ylmethyl and other heteroaromatic compounds outlines methodologies for synthesizing complex heteroaromatic structures. This has implications for the development of pharmaceuticals and other organic compounds (Craig et al., 2005).
Unusual Chemical Transformations
A study on the Betti reaction of 2-naphthol, furfural, and acetamide, including the synthesis of compounds with the furan-2-ylmethyl moiety, revealed unexpected secondary rearrangements. This research contributes to our understanding of complex organic reaction mechanisms and the synthesis of novel organic compounds (Gutnov et al., 2019).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-14-5-2-4-12(8-14)16-9-13(19-23-16)10-17(20)18-11-15-6-3-7-22-15/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYVPOEJLKERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783222.png)


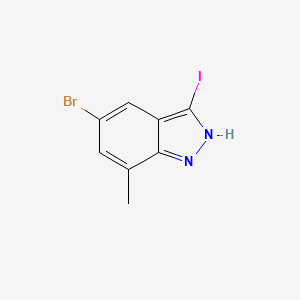

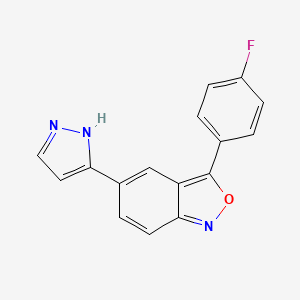
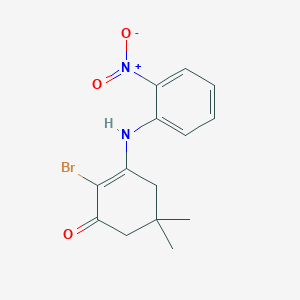
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-phenylacetamide](/img/structure/B2783236.png)
